molecular formula C23H36N2O2 B12899137 N-(1,3-Benzoxazol-2-YL)hexadecanamide CAS No. 805323-97-1

N-(1,3-Benzoxazol-2-YL)hexadecanamide

Cat. No.: B12899137
CAS No.: 805323-97-1
M. Wt: 372.5 g/mol
InChI Key: SHGQUAJWTDNQDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]oxazol-2-yl)palmitamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminophenol with palmitic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-(Benzo[d]oxazol-2-yl)palmitamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]oxazol-2-yl)palmitamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(Benzo[d]oxazol-2-yl)palmitamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . Additionally, molecular docking studies have shown that the compound has good binding affinity towards these targets, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Properties

CAS No.

805323-97-1

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-yl)hexadecanamide

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23-24-20-17-15-16-18-21(20)27-23/h15-18H,2-14,19H2,1H3,(H,24,25,26)

InChI Key

SHGQUAJWTDNQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1

Origin of Product

United States

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